4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine
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Description
4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
A series of compounds related to 1,5-benzothiazepines, including those with structures similar to 4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine, have been synthesized and evaluated for their anticonvulsant activity. This demonstrates the potential of these compounds in medicinal chemistry, particularly in the development of new anticonvulsant agents (Garg et al., 2010).
Structural Studies and Physicochemical Analysis
Research on the synthesis of previously unknown 1,5-benzothiazepines containing nitro groups highlights the importance of structural and physicochemical analysis in understanding these compounds. This includes studies on compounds like 4-methyl-3-nitro-2-phenyl-2,3-dihydro-1,5-benzothiazepine, which provide valuable insights into the geometrical and structural parameters of such molecules (Berestovitskaya et al., 2011).
Novel Synthesis Methods
Innovative synthesis methods for creating fused heterocyclic compounds derived from 1,5-benzothiazepines have been developed. These methods are crucial for advancing the understanding and application of complex molecules like this compound (Khodairy et al., 2013).
Antibacterial Potential
Research has shown that the 1,5-benzothiazepine moiety exhibits various biological activities, indicating the potential for these compounds in pharmaceutical chemistry. This suggests that derivatives of this compound may have antibacterial properties (Bairwa & Sharma, 2016).
Cyclization and Rearrangement Studies
Studies on the cyclization and rearrangement of related compounds demonstrate the chemical versatility of 1,5-benzothiazepines. Understanding these processes can lead to the development of new synthetic methods and novel compounds (Bates & Li, 2002).
Properties
IUPAC Name |
4-(4-methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-15-9-11-16(12-10-15)20-14-22(17-5-4-6-18(13-17)24(25)26)27-21-8-3-2-7-19(21)23-20/h2-13,19,21-22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIHDRLMICWHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3C=CC=CC3SC(C2)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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